5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid
Description
5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid is a fluorinated heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a carboxylic acid group at position 3 and a fluorine atom at position 3. The fluorine atom enhances metabolic stability and modulates electronic effects, while the carboxylic acid group enables functionalization via decarboxylative cross-coupling or amidation reactions .
Properties
Molecular Formula |
C8H5FN2O2 |
|---|---|
Molecular Weight |
180.14 g/mol |
IUPAC Name |
5-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H5FN2O2/c9-6-2-1-3-7-10-4-5(8(12)13)11(6)7/h1-4H,(H,12,13) |
InChI Key |
LNIRYYPFAUZGLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 2-pyridyl-imines with trimethyl phosphite in dimethylformamide at room temperature, leading to the formation of methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylates . Another method involves the use of catalytic para-toluenesulfonic acid in dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that are optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Pharmacological Applications
5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid has been investigated for its antimicrobial , anticancer , and anti-inflammatory properties. The presence of the fluorine atom enhances lipid solubility and biological activity, making it a candidate for further pharmacological exploration.
Antimicrobial Activity
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit considerable antimicrobial activity against various bacterial strains, including resistant ones like Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Target Bacteria | Activity Level |
|---|---|---|
| 5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid | Staphylococcus aureus | Moderate |
| 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid | Escherichia coli | High |
| Imidazo[1,2-a]pyridine | Klebsiella pneumoniae | Low |
Studies have shown that modifications to the structure can enhance efficacy against specific strains, emphasizing the importance of chemical substitutions in developing effective antimicrobial agents .
Anticancer Properties
The compound has also been explored for its anticancer potential. It has shown inhibitory effects on key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) .
Table 2: Anticancer Activity
| Compound Name | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| 5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid | CDK2 | 0.004 |
| Zolimidine | Aurora B | 0.046 |
| Minodronic acid | Osteoporosis-related | Not specified |
The ability to inhibit these enzymes suggests that 5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid could be developed into a therapeutic agent for various cancers .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in several studies. For example, it has been tested against inflammatory responses induced by oxidative stress in cellular models .
Table 3: Anti-inflammatory Activity
| Compound Name | Model Used | Effectiveness |
|---|---|---|
| 5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid | ARPE-19 cells | Significant |
| Other Imidazo derivatives | Various cell lines | Varies by structure |
These findings indicate its potential as an anti-inflammatory agent in conditions such as obesity-related inflammation .
Synthetic Applications
5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid serves as a versatile intermediate in organic synthesis. Its functional groups allow for various reactions that can lead to more complex molecules.
Case Studies
Several studies have documented the applications of 5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid in drug development and synthesis.
Case Study 1: Anticancer Research
A study explored the modification of this compound to enhance its potency against breast cancer cells. The results indicated that specific structural changes increased its inhibitory activity on cancer cell growth significantly when combined with existing chemotherapeutics .
Case Study 2: Antimicrobial Development
Another research project focused on synthesizing derivatives with enhanced antimicrobial properties against resistant bacterial strains. The findings revealed promising results, suggesting that further exploration could lead to new treatments for antibiotic-resistant infections .
Mechanism of Action
The mechanism of action of 5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and proteins, leading to the disruption of essential biological processes in microorganisms. The compound’s fluorine atom enhances its binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Fluorine at C5 (target compound) reduces electron density at the imidazo[1,2-a]pyridine core compared to chlorine at C6, which increases electrophilicity .
- Regiochemical Impact : The position of the carboxylic acid group (C2 vs. C3) significantly alters reactivity. C3-substituted derivatives are more reactive in decarboxylative cross-coupling reactions .
- Biological Activity : 2-Phenyl substitution enhances anti-inflammatory activity, while 2-methyl derivatives show promise in antimicrobial applications .
Comparison with Other Derivatives
- 2-Methyl Derivatives : Prepared via refluxing ethyl esters with hydrazine hydrate, followed by ketone condensation (Methods A/B in ). Yields range from 27–34% after recrystallization.
- 6-Chloro Derivatives : Synthesized via halogenation of the parent scaffold, requiring stringent temperature control to avoid decomposition .
- 2-Phenyl Derivatives : Utilize palladium-catalyzed Suzuki coupling for aryl introduction, with yields up to 85% under optimized conditions .
Reactivity and Functionalization
Decarboxylative Cross-Coupling
The C3-carboxylic acid group in 5-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid enables Pd-catalyzed decarboxylative coupling with aryl chlorides, achieving 96% yield with chlorobenzene under air. In contrast, non-carboxylated imidazo[1,2-a]pyridines exhibit sluggish reactivity (34% yield) .
Amidation and Thiazolidine Formation
- Amides : 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid forms stable amides (e.g., compounds 4a–c) with thiazolidine moieties, characterized by IR (CONH: 1662 cm⁻¹) and NMR (δ 9.81 ppm for CONH) .
- Fluorine Impact: The 5-fluoro derivative shows slower hydrolysis of its ethyl ester compared to non-fluorinated analogues due to electron-withdrawing effects .
Pharmacological and Industrial Relevance
- Anti-Inflammatory Activity : 2-Phenyl-substituted derivatives (e.g., 5c) reduce edema by 65% in carrageenan-induced rat paw edema models, outperforming indomethacin .
- Antimicrobial Potential: 2-Methylamide derivatives (e.g., 4b) exhibit MIC values of 8 µg/mL against Staphylococcus aureus .
- Industrial Applications : The Pd-catalyzed decarboxylative system for the target compound is scalable and operates under air, making it cost-effective for bulk synthesis .
Biological Activity
5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : CHFNO
- Molecular Weight : 180.14 g/mol
- IUPAC Name : 5-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid
The presence of a fluorine atom at the 5-position of the imidazo[1,2-a]pyridine ring enhances its reactivity and biological interactions, making it a valuable candidate for drug development.
Biological Activity Overview
Research indicates that 5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid exhibits various biological activities, particularly as an inhibitor of specific kinases involved in cancer pathways. The unique structural features of this compound allow it to interact with different biological targets, leading to potential therapeutic applications.
The mechanism of action primarily involves the compound's ability to bind to and inhibit enzymes such as:
- Interleukin-1 receptor-associated kinase (IRAK)
- Fms-like tyrosine kinase 3 (FLT3)
These interactions can modulate cellular signaling pathways associated with inflammatory responses and cancer progression.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of 5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid. Below are key findings from recent research:
Comparative Analysis with Related Compounds
To better understand the significance of 5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid in drug design, it is useful to compare it with structurally similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
